molecular formula C19H17N3O3 B14193232 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile CAS No. 871814-49-2

4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile

Cat. No.: B14193232
CAS No.: 871814-49-2
M. Wt: 335.4 g/mol
InChI Key: NRLBHPLWMGCODT-UHFFFAOYSA-N
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Description

4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Functional Group Modifications: Introduction of hydroxy, isopropyl, and methoxy groups through various substitution reactions.

    Benzonitrile Addition: Coupling the quinazoline core with a benzonitrile derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinazoline derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of novel materials with specific properties.

Biology

    Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors.

    Antimicrobial Activity: Exhibits activity against various microbial strains.

Medicine

    Anticancer Agents: Some derivatives are used in the development of anticancer drugs.

    Anti-inflammatory Agents: Potential use in treating inflammatory diseases.

Industry

    Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

    Agrochemicals: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 4-(7-Hydroxy-2-isopropyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Affecting Cellular Pathways: Influencing various cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Hydroxy-2-methyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile
  • 4-(7-Hydroxy-2-ethyl-8-methoxy-4-oxo-3(4H)-quinazolinyl)benzonitrile

Uniqueness

  • Functional Groups : The presence of specific functional groups like isopropyl and methoxy groups can influence the compound’s biological activity and chemical reactivity.
  • Biological Activity : Unique biological activities compared to other quinazoline derivatives.

Properties

CAS No.

871814-49-2

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-(7-hydroxy-8-methoxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile

InChI

InChI=1S/C19H17N3O3/c1-11(2)18-21-16-14(8-9-15(23)17(16)25-3)19(24)22(18)13-6-4-12(10-20)5-7-13/h4-9,11,23H,1-3H3

InChI Key

NRLBHPLWMGCODT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2OC)O)C(=O)N1C3=CC=C(C=C3)C#N

Origin of Product

United States

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